3-(Cyclopent-1-en-1-yl)propan-1-ol

Lipophilicity QSAR Chromatography

3-(Cyclopent-1-en-1-yl)propan-1-ol (CAS 2910-59-0) is a cycloaliphatic primary alcohol with the molecular formula C8H14O and a molecular weight of 126.20 g/mol. The compound features a five-membered cyclopentene ring with the endocyclic double bond in the 1-position, connected to a three-carbon propanol chain.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Cat. No. B13247948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopent-1-en-1-yl)propan-1-ol
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC1CC=C(C1)CCCO
InChIInChI=1S/C8H14O/c9-7-3-6-8-4-1-2-5-8/h4,9H,1-3,5-7H2
InChIKeyWODJVJFXRHKHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopent-1-en-1-yl)propan-1-ol: Chemical Identity and Structural Baseline for Informed Scientific Procurement


3-(Cyclopent-1-en-1-yl)propan-1-ol (CAS 2910-59-0) is a cycloaliphatic primary alcohol with the molecular formula C8H14O and a molecular weight of 126.20 g/mol [1]. The compound features a five-membered cyclopentene ring with the endocyclic double bond in the 1-position, connected to a three-carbon propanol chain . Its computed topological polar surface area is 20.2 Ų and it possesses one hydrogen bond donor and one acceptor [1]. Procurement scientists and industrial formulators evaluating cyclopentene-derived alcohols for fragrance, intermediate, or specialty applications must recognize that even subtle structural variations—such as double bond position—can translate into measurable differences in lipophilicity, steric accessibility, and downstream reactivity profiles.

Regioisomer-specific 1-ene scaffold
Allylic alcohol for selective derivatization
Defined lipophilicity profile (XLogP3)

Why Generic Substitution Falls Short When Sourcing 3-(Cyclopent-1-en-1-yl)propan-1-ol


Treating cycloaliphatic alcohols as interchangeable building blocks introduces quantifiable risk into synthetic route robustness, odor profile fidelity, and QSAR-dependent biological outcomes. 3-(Cyclopent-1-en-1-yl)propan-1-ol and its closest regioisomer, 3-(Cyclopent-3-en-1-yl)propan-1-ol (CAS 767-06-6), share an identical molecular formula and mass but exhibit a computed XLogP3 difference of 0.3 units (1.4 vs. 1.7) [1], which is sufficient to alter chromatographic retention, membrane permeability, and partition behavior in biphasic reaction systems. The endocyclic double bond regioisomerism also influences the electronic environment of the ring, affecting both the reactivity of the olefin toward electrophilic addition and the conformational preferences of the propanol side chain. Blind substitution of the 3-en isomer for the 1-en isomer, or the saturated 3-cyclopentylpropan-1-ol analog (density 0.907 g/mL), invalidates any structure–activity relationship established specifically around the 1-ene scaffold.

Regioisomer mismatch
3-ene isomer shifts lipophilicity and conformational profile, altering reactivity and SAR
Saturated analog substitution
Loss of olefinic functionality eliminates key derivatization and binding interactions
Undefined purity or structure
Substituting undefined isomer mixtures may invalidate established synthetic routes

Quantitative Differentiation Data for 3-(Cyclopent-1-en-1-yl)propan-1-ol Against Its Closest Analogs


Computed Lipophilicity (XLogP3) Distinguishes the 1-Ene from the 3-Ene Regioisomer

3-(Cyclopent-1-en-1-yl)propan-1-ol exhibits a computed XLogP3-AA value of 1.4, compared to 1.7 for its regioisomer 3-(Cyclopent-3-en-1-yl)propan-1-ol [1]. The 0.3-unit difference represents a measurable shift in hydrophobicity that can govern retention time in reversed-phase HPLC methods, liquid–liquid extraction efficiency, and logP-dependent biological activities. This difference arises because the double bond position alters the molecular polarizability and the spatial distribution of the hydrophobic cyclopentene ring relative to the hydrophilic hydroxyl group.

Computed Lipophilicity
Direct comparison
XLogP3 1.4 vs 1.7
Quantifiable logP shift enables chromatographic distinction
Computed; target less lipophilic by 0.3 units
Lipophilicity QSAR Chromatography

Molecular Complexity Reflects Differential Synthetic Accessibility and Downstream Derivatization Potential

The Cactvs-computed molecular complexity score for 3-(Cyclopent-1-en-1-yl)propan-1-ol is 105, notably higher than 88.7 for the 3-en regioisomer [1]. This complexity metric encodes the structural and topological intricacy of the molecule, including ring size, unsaturation position, and side-chain connectivity. The higher score of the 1-ene isomer reflects the fact that the double bond is directly conjugated to the point of side-chain attachment, creating a more electronically differentiated scaffold. In practical terms, this complexity difference correlates with a narrower set of viable synthetic routes and a potentially higher value as a late-stage diversification intermediate.

Molecular Complexity
Direct comparison
105 vs 88.7
Higher complexity indicates differentiated synthetic utility
Target +16.3 complexity score
Molecular Complexity Synthetic Accessibility Derivatization

Olefinic Position Governs Conformational Flexibility and Steric Accessibility of the Primary Alcohol

Although both the 1-en and 3-en isomers display a computed rotatable bond count of 3 [1][2], the spatial orientation of the propanol side chain relative to the ring plane differs. In the 1-en isomer, the propanol chain is attached directly to an sp²-hybridized carbon of the double bond, restricting conformational freedom near the point of attachment and orienting the hydroxyl group in a more sterically defined trajectory. This contrasts with the 3-en isomer, where the side chain is attached to an sp³ carbon, allowing greater rotational freedom. Quantitative docking simulations and ligand-based pharmacophore models that require a specific hydroxyl group vector will therefore be sensitive to this regioisomeric distinction, though published head-to-head experimental rotational barrier data for this specific pair is not yet available.

Conformational Constraint
Class-level inference
Allylic vs non-allylic attachment
Restricted rotation may support steric design
No published rotational barrier data
Conformational Analysis Steric Accessibility Reactivity

Commercial Availability and Purity Profiles Enable Direct Procurement of Defined Isomer

3-(Cyclopent-1-en-1-yl)propan-1-ol is commercially supplied at a purity specification of 95% (HPLC) through established chemical distributors . In contrast, the saturated analog 3-cyclopentylpropan-1-ol (CAS 767-05-5) is available at up to 99% purity with documented boiling point of 93-95 °C at 8 mmHg and density of 0.907 g/mL at 25 °C . The 1-en isomer's current supply specification reflects its niche positioning as a specialized building block rather than a commodity intermediate. Buyers who require the 1-en isomer specifically for patent-protected synthetic routes, fragrance development, or structure–activity relationship studies cannot assume that the higher-purity, lower-cost saturated analog or alternative regioisomers will satisfy identical procurement needs without revalidation of every downstream step.

Commercial Purity
Data to verify
95% (HPLC)
Specification review required for synthetic route validation
Supplier-reported; saturated analog 99%
Commercial Availability Purity Procurement

Where 3-(Cyclopent-1-en-1-yl)propan-1-ol Delivers Proven Scientific and Industrial Value


Regioisomer-Dependent Fragment-Based Drug Discovery Libraries

Medicinal chemistry programs constructing cyclopentene-containing fragment libraries require the 1-en isomer specifically for its distinct lipophilicity (XLogP3 = 1.4) and steric profile relative to the 3-en isomer [1]. In immunoproteasome inhibitor research, the cyclopent-1-en-1-yl moiety has been incorporated into clinical candidate KZR-616, demonstrating that this specific regioisomeric scaffold contributes to the requisite LMP7/MECL-1 subunit inhibition selectivity . Substituting the 3-en isomer or saturated analog would alter both logP-driven pharmacokinetics and the precise orientation of the alkenyl group within the target binding pocket.

Regioselective Derivatization via Allylic Alcohol Chemistry

The 1-en isomer positions the primary alcohol at an allylic site relative to the endocyclic double bond, enabling distinct reactivity profiles in oxidation (e.g., MnO₂-mediated allylic oxidation), esterification, and transition-metal-catalyzed coupling reactions. The computed molecular complexity of 105 versus 88.7 for the 3-en isomer [1] reflects this enhanced synthetic differentiation, making the 1-en compound the preferred substrate when chemoselective transformation at the allylic position is required without concomitant isomerization of the double bond.

Odorant and Fragrance Development Requiring Defined Cyclopentene Scaffolds

Cycloaliphatic alcohols featuring a 1-ene substitution pattern are documented in the fragrance patent literature as key intermediates for wood, camphoraceous, and ionone-like odor profiles [1]. The 1-en isomer's specific spatial configuration translates into distinct olfactory character, and any procurement substitution with the 3-en isomer or saturated analog would require complete re-formulation and re-evaluation of the fragrance composition. The quantitative XLogP3 shift of 0.3 units also impacts the substantivity and evaporation profile of the final fragrance product.

Specialty Polymer and Cross-Linking Agent Intermediate Development

The defined position of the endocyclic double bond in the 1-en isomer provides a predictable site for epoxidation or radical-initiated polymerization, as described in vanadium-catalyzed epoxidation studies on structurally related cyclopentene alcohols [1]. The constrained allylic alcohol geometry of the 1-en isomer (side chain attached to an sp² carbon) ensures that post-epoxidation ring-opening generates a reproducible substitution pattern, which is critical for the batch-to-batch consistency required in thermoset resin and coating formulations.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
1-ene regioisomeric scaffold
LogP and target-binding orientation
Regioselective allylic derivatization
Allylic alcohol positioning
Chemoselective oxidation/coupling
Fragrance and odorant research
Cyclopentene 1-ene scaffold
Olfactory profile and substantivity
Specialty polymer intermediate
Endocyclic double bond position
Epoxidation and ring-opening pattern
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